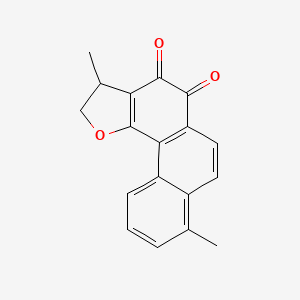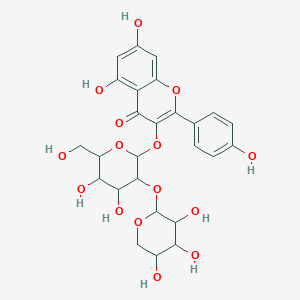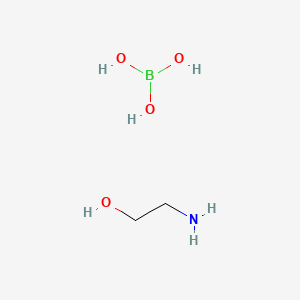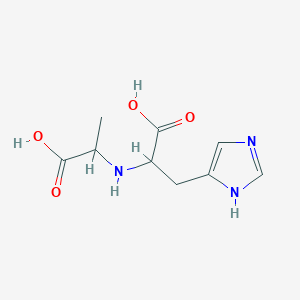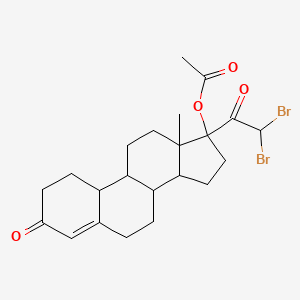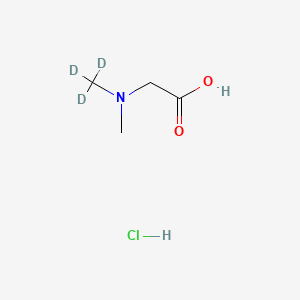
N,N-Dimethyl-d3-glycine HCl (N-methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-d3-glycine hydrochloride (N-methyl-d3) is a deuterated form of N,N-dimethylglycine hydrochloride. This compound is a derivative of the amino acid glycine, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is commonly used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-d3-glycine hydrochloride can be synthesized through the alkylation of glycine via the Eschweiler–Clarke reaction. In this reaction, glycine is treated with aqueous formaldehyde in formic acid, which serves as both the solvent and reductant. Hydrochloric acid is then added to form the hydrochloride salt .
Industrial Production Methods: The industrial production of N,N-Dimethyl-d3-glycine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-d3-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: N,N-Dimethyl-d3-glycine hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylglycine oxide, while reduction could produce N-methylglycine.
Scientific Research Applications
N,N-Dimethyl-d3-glycine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
N,N-Dimethyl-d3-glycine hydrochloride exerts its effects through several molecular pathways:
Molecular Targets: It acts as an agonist of the glycine site of the NMDA receptor, influencing neurotransmission.
Pathways Involved: The compound is involved in glycine and serine metabolism, betaine metabolism, and other metabolic pathways. It also plays a role in the regulation of methyltransferase activity, impacting various physiological processes.
Comparison with Similar Compounds
N,N-Dimethyl-d3-glycine hydrochloride is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
N,N-Dimethylglycine hydrochloride: A non-deuterated form used in similar applications.
Sarcosine: Another N-methylated glycine derivative used in comparative analysis.
Betaine: A related compound involved in similar metabolic pathways.
These compounds share some functional similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C4H10ClNO2 |
|---|---|
Molecular Weight |
142.60 g/mol |
IUPAC Name |
2-[methyl(trideuteriomethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3; |
InChI Key |
FKASAVXZZLJTNX-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(=O)O.Cl |
Canonical SMILES |
CN(C)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)
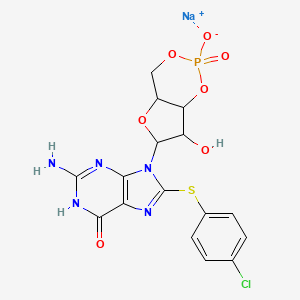
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
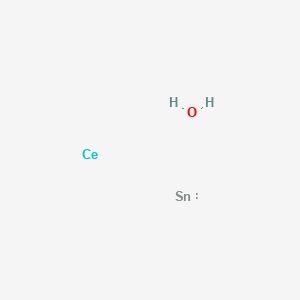
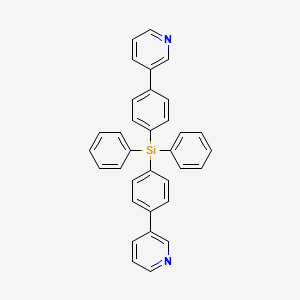
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)

